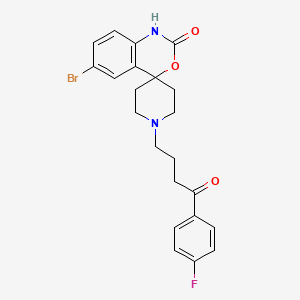
Oleic acid ozonide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oleic acid ozonide is a chemical compound formed by the reaction of oleic acid with ozone Oleic acid is a monounsaturated fatty acid commonly found in various animal and vegetable fats and oils The ozonide form of oleic acid is characterized by the presence of a 1,2,4-trioxolane ring, which is formed during the ozonolysis process
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of oleic acid ozonide typically involves the ozonolysis of oleic acid. The reaction is carried out by bubbling ozone gas through a solution of oleic acid in an appropriate solvent, such as dichloromethane, at low temperatures (0-5°C). The reaction proceeds through the formation of a primary ozonide, which subsequently decomposes to form the secondary ozonide, this compound .
Industrial Production Methods: In industrial settings, the ozonolysis of oleic acid can be performed using continuous-flow reactors. These reactors provide a safer and more efficient means of conducting the reaction on a larger scale. The optimized parameters for the flow ozonolysis of oleic acid include a concentration of 0.04 g/mL, a temperature of 0°C, and a flow rate of 500 mL/min of an ozone/oxygen mixture .
Analyse Des Réactions Chimiques
Types of Reactions: Oleic acid ozonide primarily undergoes oxidation reactions. The ozonolysis reaction itself is an oxidation process where the double bond in oleic acid is cleaved by ozone to form the ozonide. Additionally, this compound can undergo further reactions, such as hydrolysis, to yield various products.
Common Reagents and Conditions: The primary reagent used in the formation of this compound is ozone. The reaction is typically carried out at low temperatures to stabilize the ozonide intermediate. Other reagents, such as water or alcohols, can be used in subsequent reactions to hydrolyze the ozonide and form different products .
Major Products Formed: The major products formed from the ozonolysis of oleic acid include nonanal, azelaic acid, and other oxygenated compounds. The specific products depend on the reaction conditions and the presence of other reagents .
Applications De Recherche Scientifique
Oleic acid ozonide has several scientific research applications across various fields:
Chemistry: In chemistry, this compound is used as a model compound to study ozonolysis reactions and the formation of secondary ozonides. It is also used to investigate the mechanisms of oxidation reactions involving unsaturated fatty acids .
Biology and Medicine: this compound has shown potential as an antimicrobial agent. Ozonated oils, including those containing this compound, have been studied for their ability to release ozone slowly and exert antimicrobial effects on the skin. These ozonated oils are being explored for use in topical applications to treat infections and promote wound healing .
Industry: In the industrial sector, this compound is used in the production of various chemicals, including azelaic acid, which is an important intermediate in the manufacture of polymers, plasticizers, and pharmaceuticals .
Mécanisme D'action
The mechanism of action of oleic acid ozonide involves the formation of reactive intermediates, such as Criegee intermediates, during the ozonolysis process. These intermediates can undergo further reactions to form various products. The primary ozonide formed during the reaction decomposes to generate carbonyl compounds and carbonyl oxides, which can participate in secondary reactions .
Comparaison Avec Des Composés Similaires
Elaidic Acid Ozonide: The trans isomer of oleic acid, elaidic acid, can also undergo ozonolysis to form elaidic acid ozonide.
Linoleic Acid Ozonide: Linoleic acid, another unsaturated fatty acid, can form an ozonide through ozonolysis.
Uniqueness of this compound: this compound is unique due to its formation from the most common monounsaturated fatty acid in nature.
Propriétés
Numéro CAS |
109646-19-7 |
|---|---|
Formule moléculaire |
C18H34O5 |
Poids moléculaire |
330.5 g/mol |
Nom IUPAC |
8-(5-octyl-1,2,4-trioxolan-3-yl)octanoic acid |
InChI |
InChI=1S/C18H34O5/c1-2-3-4-5-8-11-14-17-21-18(23-22-17)15-12-9-6-7-10-13-16(19)20/h17-18H,2-15H2,1H3,(H,19,20) |
Clé InChI |
JLCXTTXSLOWJBH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1OC(OO1)CCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


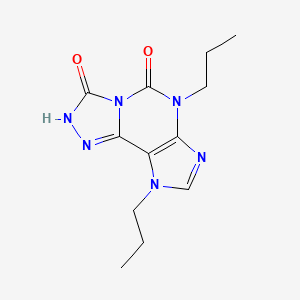

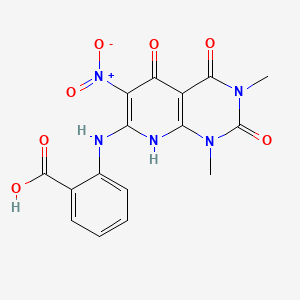
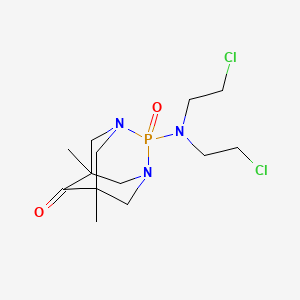

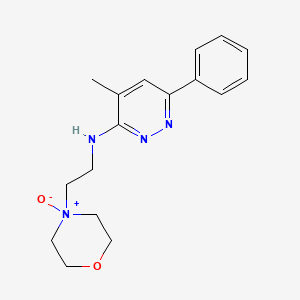
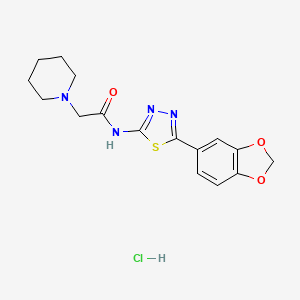
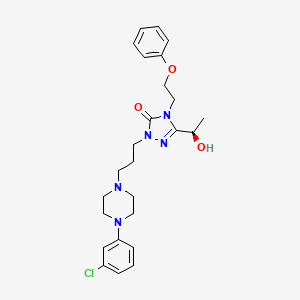
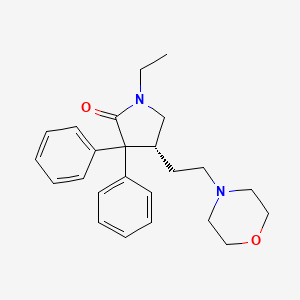
![N,N'-Di-(bis-(2-chloraethyl)-sulfamyl)-hexamethylendiamin [German]](/img/structure/B12751717.png)


